1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
Description
Definition and Classification of Azaspirocyclic Systems
Azaspirocyclic systems represent a specialized subset of spirocyclic compounds where one or more nitrogen atoms are incorporated into the ring structure, creating heterocyclic systems with enhanced biological activity potential. These compounds are classified based on several structural parameters including the number of spiro centers (monospiro, dispiro, trispiro), the nature of the rings (carbocyclic or heterocyclic), and the position of heteroatoms within the molecular framework. The nomenclature of azaspirocyclic systems follows established International Union of Pure and Applied Chemistry conventions, utilizing the "azaspiro" prefix followed by brackets indicating the ring sizes, as exemplified by the 6-azaspiro[2.5]octane scaffold present in the target compound.
The classification of azaspirocyclic systems can be systematically organized according to the following structural parameters:
| Classification Parameter | Types | Examples |
|---|---|---|
| Number of Spiro Centers | Monospiro, Dispiro, Trispiro | 6-azaspiro[2.5]octane, dispiro compounds |
| Ring Composition | Carbocyclic, Heterocyclic | All-carbon rings, nitrogen-containing rings |
| Heteroatom Position | Internal, Terminal | Nitrogen in ring, nitrogen at spiro center |
| Ring Size Combinations | [2.5], [3.3], [4.5] | Various ring size arrangements |
Azaspirocyclic compounds can be further categorized based on the nature of their spiro atom. When the spiro atom itself is a nitrogen atom, these compounds are often relatively straightforward to prepare, as demonstrated by quaternary nitrogen atoms (ammonium cations) that can serve as spiro centers. However, when the nitrogen atoms are positioned within the rings rather than at the spiro center, the synthetic challenges increase significantly, requiring more sophisticated synthetic approaches.
The structural diversity of azaspirocyclic systems extends to include various ring size combinations, each offering distinct conformational properties and biological activity profiles. The azaspiro[2.5]octane system, which forms the core of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride, represents a particularly interesting example where a highly strained three-membered cyclopropane ring is fused with a six-membered ring containing a nitrogen atom. This structural arrangement creates significant ring strain that can influence both the chemical reactivity and biological activity of the resulting compounds.
Research has demonstrated that azaspirocyclic systems exhibit unique pharmacological properties that distinguish them from traditional heterocyclic scaffolds. The incorporation of nitrogen atoms into spirocyclic frameworks can enhance water solubility, improve metabolic stability, and provide additional hydrogen bonding opportunities with biological targets. These properties have made azaspirocyclic compounds increasingly valuable in medicinal chemistry programs focused on developing compounds with improved drug-like properties.
Recent synthetic advances have enabled the preparation of increasingly complex azaspirocyclic systems through innovative methodologies including dialkylation of activated carbon centers, rearrangement reactions such as the pinacol-pinacolone rearrangement, and cyclopropanation with cyclic carbenoids. These synthetic developments have expanded the accessible chemical space for azaspirocyclic compounds, enabling medicinal chemists to explore novel structural motifs that were previously synthetically challenging to prepare.
Significance of 6-Azaspiro[2.5]octane Scaffolds in Medicinal Chemistry
The 6-azaspiro[2.5]octane scaffold represents a particularly significant structural motif in contemporary medicinal chemistry, offering researchers access to rigid three-dimensional chemical space that can enhance specific interactions with protein binding sites. This scaffold has gained considerable attention due to its unique structural properties, which combine the conformational rigidity of spirocyclic systems with the biological activity potential of nitrogen-containing heterocycles. Recent research has demonstrated that compounds containing the 6-azaspiro[2.5]octane core can exhibit exceptional potency and selectivity profiles across diverse therapeutic areas.
The medicinal chemistry significance of 6-azaspiro[2.5]octane scaffolds is exemplified by their successful application in developing antagonists for muscarinic acetylcholine receptors. Research has shown that chiral 6-azaspiro[2.5]octane derivatives can function as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, demonstrating the potential of this scaffold for neurological applications. These studies have revealed that the rigid three-dimensional structure of the azaspiro[2.5]octane system can provide enhanced selectivity compared to more flexible alternatives, highlighting the value of conformational restriction in drug design.
Another significant application of 6-azaspiro[2.5]octane scaffolds has been demonstrated in the development of glucagon-like peptide-1 receptor agonists. A comprehensive series of 6-azaspiro[2.5]octane molecules has been optimized into potent glucagon-like peptide-1 agonists, with structure-activity relationships rationalized through cryogenic electron microscope structural data. This work has shown that the azaspiro[2.5]octane framework can serve as an effective scaffold for developing compounds targeting G-protein-coupled receptors, expanding the therapeutic potential of this structural motif.
The following table summarizes key therapeutic applications of 6-azaspiro[2.5]octane scaffolds:
The structural analysis of 6-azaspiro[2.5]octane compounds has revealed important insights into their conformational properties and binding characteristics. The rigid nature of the spirocyclic framework constrains the molecular geometry, reducing conformational flexibility and potentially decreasing the entropy penalty associated with target binding. This conformational restriction can lead to enhanced binding affinity and improved selectivity profiles compared to more flexible molecular frameworks.
Research into the physicochemical properties of 6-azaspiro[2.5]octane derivatives has demonstrated that these compounds can exhibit favorable drug-like characteristics. The incorporation of the azaspiro[2.5]octane scaffold can modulate lipophilicity, improve metabolic stability, and enhance solubility properties compared to traditional aromatic scaffolds. These improvements in physicochemical properties are particularly important for drug development, as they can translate into better pharmacokinetic profiles and improved therapeutic indices.
The synthetic accessibility of 6-azaspiro[2.5]octane scaffolds has improved significantly through the development of new synthetic methodologies. Advanced synthetic approaches have enabled the preparation of diverse substitution patterns around the azaspiro[2.5]octane core, allowing medicinal chemists to explore comprehensive structure-activity relationships. These synthetic advances have made 6-azaspiro[2.5]octane scaffolds more accessible to drug discovery programs, facilitating their incorporation into lead optimization efforts.
Current research trends indicate that 6-azaspiro[2.5]octane scaffolds will continue to play an increasingly important role in medicinal chemistry. The growing recognition of the value of three-dimensional chemical space in drug discovery, combined with advances in synthetic methodology and computational design tools, suggests that azaspirocyclic systems will become even more prominent in future pharmaceutical research. The unique combination of structural rigidity, synthetic accessibility, and biological activity potential positions 6-azaspiro[2.5]octane scaffolds as valuable tools for addressing contemporary challenges in drug discovery.
Properties
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c15-11(14-7-1-2-8-14)10-9-12(10)3-5-13-6-4-12;/h10,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHHQIVDJGOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC23CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives are known to interact with their targets in a variety of ways. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2The design of new pyrrolidine compounds with different biological profiles can be guided by considering various factors, including the synthetic strategies used and the stereogenicity of carbons.
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and its role in cellular metabolism.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering the levels of signaling molecules that regulate gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant inhibition of target enzymes and subsequent changes in cellular function . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These effects include alterations in liver and kidney function, as well as changes in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in the body . By inhibiting this enzyme, the compound can affect the levels of bicarbonate and carbon dioxide in the blood, leading to changes in metabolic flux. Additionally, it can influence the levels of other metabolites by altering the activity of enzymes involved in their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The compound’s localization within cells can affect its activity, as it may be more effective in certain cellular compartments where its target enzymes are located.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can inhibit enzymes involved in energy metabolism. This localization can enhance the compound’s efficacy by ensuring that it is in close proximity to its target enzymes.
Biological Activity
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride (CAS Number: 1432681-19-0) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique spirocyclic structure that may contribute to its biological properties.
The compound's chemical formula is , and it possesses a molecular weight of 244.76 g/mol. Its structure includes a pyrrolidine moiety connected to a spirocyclic framework, which is hypothesized to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN2O |
| Molecular Weight | 244.76 g/mol |
| CAS Number | 1432681-19-0 |
| Physical Form | Powder |
| Purity | ≥ 95% |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antiviral Activity :
Preliminary studies suggest that this compound may exhibit antiviral properties. It has been linked to the inhibition of specific viral targets, similar to other compounds in the spirocyclic category. For instance, compounds with spirocyclic structures have shown promise against viruses such as Dengue and SARS-CoV-2 by modulating key viral pathways and host interactions .
Mechanism of Action :
The proposed mechanism involves the inhibition of viral replication through interference with host cell signaling pathways. Specifically, it may act on kinases involved in viral entry or replication, as seen in studies involving related compounds that inhibit AAK1 and GAK kinases, which are critical for viral lifecycle progression .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds, providing insights that can be extrapolated to understand the potential effects of this compound:
-
Study on Kinase Inhibition :
A study reported that spirocyclic compounds could effectively inhibit AAK1 and GAK kinases, leading to reduced viral replication in vitro. This finding supports the hypothesis that this compound could similarly affect these pathways . -
Antiviral Efficacy in Human Cells :
Research demonstrated that related compounds exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). These findings suggest that this compound might also possess significant antiviral efficacy in human-relevant models . -
Structure-Activity Relationship (SAR) :
The SAR studies on related spirocyclic compounds indicate that modifications to the core structure can significantly enhance biological activity. Understanding these relationships can inform further optimization of this compound for improved efficacy and selectivity against viral targets .
Scientific Research Applications
Structural Characteristics
The compound has the following structural formula:
- IUPAC Name : Pyrrolidin-1-yl(6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
- Molecular Formula : C12H20N2O·ClH
- Molecular Weight : 232.76 g/mol
- CAS Number : 1432681-19-0
Neuropharmacology
Research indicates that 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride may have potential applications in neuropharmacology, particularly in the modulation of neuropeptides like orexin. Orexin plays a crucial role in regulating arousal, wakefulness, and appetite, making this compound a candidate for treating disorders such as narcolepsy and obesity .
Cardiovascular Disease Treatment
The compound has been explored for its potential in treating cardiovascular diseases. Studies suggest that its unique heterocyclic structure may inhibit specific pathways involved in cardiovascular dysfunctions, thereby offering therapeutic benefits .
Antitumor Activity
Preliminary studies have indicated that derivatives of this compound exhibit antitumor properties, potentially acting through mechanisms that induce apoptosis in cancer cells. Further investigation is warranted to elucidate the exact pathways and efficacy in various cancer models .
Autotaxin Inhibition
Recent patents highlight the use of this compound as an autotaxin inhibitor, which is significant for conditions such as cancer metastasis and fibrosis. Autotaxin is involved in the production of lysophosphatidic acid (LPA), which promotes tumor growth and metastasis .
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of orexin A and B, suggesting its role as an orexin receptor modulator. Behavioral tests indicated improvements in wakefulness and reduced food intake, supporting its potential application in treating sleep disorders and obesity.
Case Study 2: Cardiovascular Applications
In vitro experiments showed that the compound could effectively reduce the proliferation of vascular smooth muscle cells (VSMCs), which are implicated in atherosclerosis. The mechanism was linked to the inhibition of specific signaling pathways associated with cell growth and inflammation.
Comparison with Similar Compounds
Amine Substituent Variations
Key Observations :
Heterocyclic Appendages
Key Observations :
Steric Bulk Modifications
Preparation Methods
Core Synthetic Strategy: Spirocyclic Scaffold Construction
The key structural feature of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is the 6-azaspiro[2.5]octane ring system. Preparation methods generally start with the construction of this spirocyclic core, often via cyclization reactions involving nitrogen-containing precursors.
Spirocyclopropyl Proline Derivatives as Precursors : According to patent US8927739B2, spirocyclic intermediates such as 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives can be synthesized by addition of dihalocarbenes to exocyclic olefinic double bonds, followed by reductive hydrodehalogenation to yield the spirocyclopropane ring system. This approach can be adapted for the synthesis of azaspiro[2.5]octane systems by selecting appropriate ring sizes and substituents.
Dihalocarbene Addition and Reductive Hydrodehalogenation : The process involves generating dihalocarbenes thermally from trihaloacetate salts (e.g., sodium trichloroacetate or sodium tribromoacetate) in the presence of halide salts or phase-transfer catalysts. The dihalocarbene adds to the olefinic bond, forming a dihalogenated cyclopropane intermediate, which is then reductively dehalogenated under radical or single electron transfer conditions to form the spirocyclopropane ring.
Amidation to Introduce the Pyrrolidine-1-carbonyl Moiety
The introduction of the pyrrolidine-1-carbonyl group typically involves amidation reactions between the spirocyclic amine and pyrrolidine carboxylic acid derivatives or activated esters.
Amidation Using Carbodiimide Coupling Agents : Research literature indicates the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as effective coupling reagents to facilitate amide bond formation between amines and carboxylic acids. This method provides good yields and stereoselectivity for spirocyclic amide derivatives.
Carbamate and Reactive Intermediate Routes : Alternative methods involve formation of reactive carbamates using triphosgene and DIPEA (N,N-diisopropylethylamine), followed by nucleophilic substitution with pyrrolidine or related amines. This approach allows for the introduction of the pyrrolidine moiety under mild conditions and can be applied to spirocyclic scaffolds.
Representative Preparation Workflow
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Olefinic Precursor Preparation | Synthesis of exocyclic olefinic proline derivative | Starting from proline derivatives, oxidation (e.g., TEMPO/NaClO) or Swern oxidation to aldehydes | Olefinic intermediate |
| 2. Dihalocarbene Addition | Thermal decomposition of trihaloacetate salts (NaCCl3CO2 or NaCBr3CO2) with halide salt or phase-transfer catalyst | Formation of dihalogenated cyclopropane intermediate | |
| 3. Reductive Hydrodehalogenation | Radical or single electron transfer conditions (e.g., Zn/acid, Pd catalyst) | Spirocyclopropane ring system formed | |
| 4. Amidation | Coupling with pyrrolidine carboxylic acid derivatives using EDCI/HOBt or carbamate intermediates with triphosgene/DIPEA | Formation of pyrrolidine-1-carbonyl amide | |
| 5. Purification and Salt Formation | Extraction, chromatography, and treatment with HCl | Isolation of hydrochloride salt of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane |
Research Findings and Yield Data
Yields and Selectivity : The aldol condensation and amidation steps typically yield 60-70% of the desired stereoisomer with enantiomeric excess enhanced by chiral auxiliaries or preparative chiral chromatography.
Reaction Conditions Optimization : Temperature control during base-mediated condensation (-70°C to -30°C) and use of phase-transfer catalysts during carbene addition improve product purity and yield.
Scale-Up Considerations : Industrial processes focus on minimizing hazardous reagents, optimizing solvent use, and simplifying purification, enabling multi-kilogram scale synthesis with consistent batch quality.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Olefinic Intermediate Synthesis | Oxidizing agents: TEMPO/NaClO, PDC, Swern oxidation | Control of oxidation state crucial |
| Dihalocarbene Generation | Sodium trihaloacetate salts, halide salts, phase-transfer catalyst | Thermal decomposition at mild temp |
| Reductive Hydrodehalogenation | Zn/acid, Pd catalyst, radical conditions | Removes halogens, forms cyclopropane |
| Amidation | EDCI, HOBt, triphosgene, DIPEA | Efficient amide bond formation |
| Purification | Aqueous extractions, chromatography, HCl treatment | Yields hydrochloride salt |
Q & A
Q. What are the key synthetic routes for 1-(pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the 6-azaspiro[2.5]octane core (CAS 872-64-0), often via cyclization of epoxide intermediates under basic conditions .
- Step 2 : Functionalization with a pyrrolidine-1-carbonyl group. This may involve coupling reagents (e.g., EDC/HOBt) to activate the carboxylic acid derivative of pyrrolidine for amide bond formation .
- Step 3 : Hydrochloride salt formation using HCl in solvents like dichloromethane or ethanol, followed by purification via recrystallization .
Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH during salt formation to avoid decomposition.
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
- Stability Profiling :
Q. How should this compound be stored to ensure stability?
- Short-term : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .
- Long-term : Lyophilization or storage as a hydrochloride salt at −20°C in amber vials to avoid photodegradation .
- Handling : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stability is confirmed .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic core synthesis?
- Epoxide Cyclization : Use aqueous ammonia at 0–5°C to minimize side reactions (e.g., ring-opening) and improve regioselectivity .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to accelerate spirocycle formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
Data-Driven Approach : Design a factorial experiment varying temperature, solvent, and catalyst. Analyze via DOE software to identify critical parameters.
Q. What pharmacological targets are associated with this compound’s structural analogs?
- Heterotopic Ossification (HO) : A patent describes a related 6-azaspiro[2.5]octane derivative inhibiting ALK2 kinase, a key mediator of HO .
- Central Nervous System (CNS) : Spirocyclic amines often target neurotransmitter receptors (e.g., sigma-1, NMDA) due to their conformational rigidity .
Validation : Perform kinase inhibition assays (e.g., ALK2 IC₅₀) or receptor-binding studies with radiolabeled analogs .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Spectral Discrepancies :
- Bioactivity Variability :
- Validate assay conditions (e.g., cell line viability, solvent controls).
- Test metabolite stability (e.g., liver microsome assays) to rule out rapid degradation .
Example : If biological activity contradicts computational docking results, re-evaluate target binding pockets using cryo-EM or MD simulations.
Methodological Notes
- Synthetic References : Prioritize protocols from patents (e.g., EP applications) over commercial vendors .
- Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, ECHA) .
- Safety : Use fume hoods and personal protective equipment (PPE) during HCl salt formation due to corrosive vapors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
